molecular formula C12H14N4O2 B13708586 Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate

Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate

Cat. No.: B13708586
M. Wt: 246.27 g/mol
InChI Key: KGCVSXLJUVRFSY-UHFFFAOYSA-N
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Description

Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H14N4O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyano group and a pyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate typically involves the reaction of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for mass production. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and pyrimidinyl groups play a crucial role in its binding to target proteins, leading to the modulation of their activity. This compound can inhibit or activate specific enzymes, thereby affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

methyl 1-(6-cyanopyrimidin-4-yl)piperidine-4-carboxylate

InChI

InChI=1S/C12H14N4O2/c1-18-12(17)9-2-4-16(5-3-9)11-6-10(7-13)14-8-15-11/h6,8-9H,2-5H2,1H3

InChI Key

KGCVSXLJUVRFSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C#N

Origin of Product

United States

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